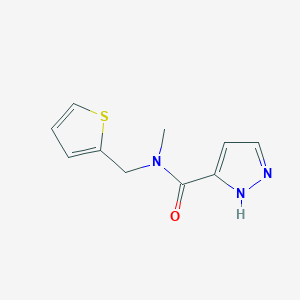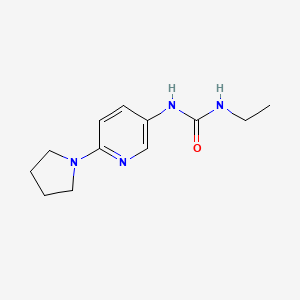![molecular formula C15H17NO3S B7529583 N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. Anandamide is a neurotransmitter that plays a role in pain regulation, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, leading to potential therapeutic benefits.
Mecanismo De Acción
N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide works by inhibiting FAAH, which breaks down anandamide. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the brain, leading to a variety of physiological effects. By inhibiting FAAH, N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide increases the levels of anandamide in the brain, leading to potential therapeutic benefits.
Biochemical and Physiological Effects
N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide has been shown to increase levels of anandamide in the brain, leading to a variety of physiological effects. Anandamide binds to cannabinoid receptors in the brain, leading to effects such as pain relief, mood improvement, and appetite regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide is its selectivity for FAAH, which allows for targeted inhibition of this enzyme without affecting other pathways. However, N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide has a short half-life and may require multiple doses to achieve therapeutic effects. Additionally, N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide may have off-target effects on other enzymes, which could limit its usefulness in certain experiments.
Direcciones Futuras
Future research on N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide could focus on its potential therapeutic effects in a variety of conditions, including pain, anxiety, depression, and addiction. Additionally, further studies could explore the potential use of N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide in combination with other drugs or therapies to enhance its effects. Finally, research could focus on developing more potent and selective FAAH inhibitors with longer half-lives to improve their therapeutic potential.
Métodos De Síntesis
N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzylamine with 2-bromoethyl thiophene-3-carboxylate, followed by a series of chemical reactions to produce the final product.
Aplicaciones Científicas De Investigación
N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide has been studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, depression, and addiction. In animal studies, N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide has been shown to reduce pain and inflammation, improve mood, and decrease drug-seeking behavior.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-10(16-15(17)12-6-7-20-9-12)11-4-5-13(18-2)14(8-11)19-3/h4-10H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGBSWCOJGTQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7529504.png)
![N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529518.png)

![3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine](/img/structure/B7529554.png)

![1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea](/img/structure/B7529556.png)


![5-bromo-N-[2-(2-methylcyclohexyl)oxyethyl]furan-2-carboxamide](/img/structure/B7529569.png)



![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529586.png)
